molecular formula C10H12FNO2 B13660500 Ethyl 3-fluoro-2,6-dimethylisonicotinate

Ethyl 3-fluoro-2,6-dimethylisonicotinate

Cat. No.: B13660500
M. Wt: 197.21 g/mol
InChI Key: ZVRAEGMKOBILIA-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2,6-dimethylisonicotinate is an organic compound that belongs to the class of fluorinated pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions on the pyridine ring, along with an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2,6-dimethylisonicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dimethylisonicotinic acid.

    Esterification: The carboxylic acid group is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC), to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2,6-dimethylisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-fluoro-2,6-dimethylisonicotinate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and fungicides.

    Material Science: The compound is explored for its potential use in the synthesis of fluorinated polymers and advanced materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2,6-dimethylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-2,6-dimethylisonicotinate
  • Ethyl 3-bromo-2,6-dimethylisonicotinate
  • Ethyl 3-iodo-2,6-dimethylisonicotinate

Uniqueness

Ethyl 3-fluoro-2,6-dimethylisonicotinate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits superior biological activity and selectivity.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 3-fluoro-2,6-dimethylpyridine-4-carboxylate

InChI

InChI=1S/C10H12FNO2/c1-4-14-10(13)8-5-6(2)12-7(3)9(8)11/h5H,4H2,1-3H3

InChI Key

ZVRAEGMKOBILIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)C)F

Origin of Product

United States

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